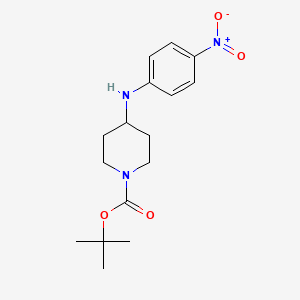

tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Description

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of the compound reveals distinct signals:

- The tert-butyl group appears as a singlet at δ 1.44 ppm (9H, (CH₃)₃C).

- The piperidine ring protons resonate as multiplet signals between δ 3.20–3.80 ppm (NCH₂ and CCH₂ groups).

- The 4-nitroanilino group shows aromatic protons as doublets at δ 7.50–8.10 ppm (J = 8.5 Hz), with the nitro group causing deshielding.

¹³C NMR data include:

Infrared (IR) Spectroscopy

Key IR absorptions:

UV-Vis Spectroscopy

The nitroanilino chromophore absorbs strongly in the λ = 270–310 nm range due to π→π* transitions in the conjugated aromatic system. A weaker n→π* transition appears near λ = 380 nm .

Table 2: Spectroscopic Signatures

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 1.44 (s, 9H) | tert-Butyl group |

| ¹³C NMR | δ 155.2 ppm | Aromatic C-NO₂ |

| IR | 1705 cm⁻¹ | C=O stretch |

| UV-Vis | λ = 270–310 nm | π→π* transition |

Tautomeric Behavior and Conformational Dynamics

The compound exhibits limited tautomerism due to the absence of labile protons adjacent to the nitro group. However, the piperidine ring demonstrates conformational flexibility:

- Chair-to-Boat Transitions : Energy barriers for ring flipping are estimated at ~5–7 kcal/mol , comparable to Boc-protected piperidines.

- Aniline Rotation : The 4-nitroanilino group rotates freely around the C-N bond, with a rotational barrier of ~3 kcal/mol due to minimal steric hindrance.

- Hydrogen Bonding : Intramolecular H-bonding between the piperidine N-H and the Boc carbonyl oxygen stabilizes one conformer, as observed in similar structures.

Comparative Analysis with Substituted Piperidine Carboxylates

Table 3: Structural and Functional Comparisons

Key observations:

- Electronic Effects : The nitro group in the query compound enhances electron-withdrawing character compared to amino or ester-substituted analogs, altering reactivity in electrophilic substitutions.

- Steric Profile : The 4-nitroanilino group introduces greater steric bulk than simpler substituents (e.g., CO₂tBu), reducing crystallinity but improving solubility in polar solvents.

- Hydrogen-Bonding Capacity : Unlike the Boc-protected 4-aminopiperidine, the query compound lacks free NH groups, limiting its participation in intermolecular H-bonding networks.

Properties

IUPAC Name |

tert-butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-13(9-11-18)17-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTFWZONKMNENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621763 | |

| Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333986-61-1 | |

| Record name | tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

- Formation of the 4-(4-nitroanilino) substitution on the tetrahydro-1(2H)-pyridine ring

- Protection of the piperidine nitrogen with a tert-butyl carbamate group

The reaction sequence often starts with a suitable tetrahydro-1(2H)-pyridine derivative, which undergoes nucleophilic substitution or reductive amination with 4-nitroaniline or its derivatives, followed by carbamate protection.

Detailed Synthetic Route

Based on analogous synthetic routes for related compounds (e.g., tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate), the following method is adapted for the nitro-substituted analogue:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Reaction of tetrahydro-1(2H)-pyridine-4-carboxylate derivative with 4-nitroaniline | Nucleophilic substitution or reductive amination to introduce the 4-nitroanilino group at the 4-position of the piperidine ring | Typically performed in dichloromethane or similar solvent at room temperature or slightly elevated temperature |

| 2 | Protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc2O) | Formation of the tert-butyl carbamate protecting group on the nitrogen | Reaction carried out under basic conditions (e.g., triethylamine) to facilitate carbamate formation |

This two-step process is supported by literature precedent for similar compounds, where reductive amination is often employed using sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent.

Example Procedure (Adapted)

- Step 1: Dissolve tetrahydro-1(2H)-pyridine-4-carboxaldehyde in dichloromethane. Add 4-nitroaniline and stir at room temperature for 0.5 hours to form the imine intermediate.

- Step 2: Add sodium triacetoxyborohydride to the reaction mixture and stir for 18 hours at 20 °C to reduce the imine to the corresponding amine.

- Step 3: Add di-tert-butyl dicarbonate and triethylamine to the reaction mixture to protect the amine as the tert-butyl carbamate. Stir until completion.

- Step 4: Purify the product by standard chromatographic techniques.

Research Findings and Data

Yield and Purity

Analytical Data Summary

| Parameter | Data |

|---|---|

| Molecular Weight | 321.37 g/mol |

| Melting Point | Not widely reported; expected moderate due to aromatic and carbamate groups |

| NMR (1H, 13C) | Characteristic signals for piperidine ring protons, aromatic protons of 4-nitroanilino, and tert-butyl group |

| Mass Spectrometry | Molecular ion peak consistent with C16H23N3O4 |

| IR Spectroscopy | Strong absorption bands for nitro group (~1520 and 1340 cm⁻¹), carbamate carbonyl (~1700 cm⁻¹) |

Comparative Notes on Related Compounds

Summary Table of Preparation Method

| Step | Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Tetrahydro-1(2H)-pyridine-4-carboxaldehyde + 4-nitroaniline | DCM, RT, 0.5 h | Imine formation | Intermediate imine |

| 2 | NaBH(OAc)3 | DCM, 20 °C, 18 h | Reductive amination | 4-(4-nitroanilino)piperidine derivative |

| 3 | Di-tert-butyl dicarbonate + base (e.g., Et3N) | RT, several hours | Boc protection | tert-butyl carbamate product |

| 4 | Purification | Chromatography | Isolation | Pure tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted tetrahydropyridinecarboxylates and other functionalized derivatives.

Scientific Research Applications

Pharmacological Studies

Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of tetrahydropyridine can exhibit significant activity against various biological targets, including:

- Cholinesterase Inhibition : This compound may serve as a lead structure for developing inhibitors of cholinesterase, which are crucial in treating neurodegenerative diseases like Alzheimer's disease.

- Antioxidant Activity : The presence of the nitro group enhances the antioxidant capacity of the compound, making it a candidate for further studies in oxidative stress-related disorders.

Neuroprotective Effects

Studies have shown that compounds with similar structures possess neuroprotective properties. This compound could potentially protect neuronal cells from damage caused by oxidative stress and inflammation, which are common in conditions such as stroke and neurodegenerative diseases.

Synthesis of Novel Compounds

The compound can be utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows chemists to modify it and explore new derivatives that may have enhanced biological activities or different pharmacological profiles.

Case Study 1: Cholinesterase Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydropyridine exhibited significant inhibition of acetylcholinesterase activity. This compound was tested alongside other compounds, showing promising results that warrant further investigation into its mechanism of action and therapeutic potential .

Case Study 2: Antioxidant Properties

Research focusing on the antioxidant capabilities of nitro-substituted compounds indicated that this compound could effectively scavenge free radicals, thereby reducing lipid peroxidation in cellular models. These findings suggest its applicability in developing treatments for conditions exacerbated by oxidative stress .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of Boc-protected piperidine derivatives with varied aromatic substituents. Key structural analogues include:

Physicochemical Properties

- Lipophilicity: The nitro group in the target compound increases logP compared to hydroxyl- or amino-substituted analogues, reducing aqueous solubility but enhancing membrane permeability .

- Hydrogen Bonding: The nitro group acts as a hydrogen bond acceptor (2 H-bond acceptors), whereas the hydroxypropyl analogue (3 H-bond donors/acceptors) exhibits greater polarity .

- Thermal Stability: Compounds with electron-withdrawing groups (e.g., nitro, CF3) generally exhibit higher melting points due to dipole-dipole interactions. For example, the thiazolyl derivative melts at 91–93°C, while the phenylamino analogue is a low-melting solid .

Pharmacological Potential

- Electron-Withdrawing Effects : The nitro group may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets), contrasting with the electron-donating hydroxypropyl group, which is more suited for hydrophilic interactions .

- Toxicity Considerations : Nitroaromatics are associated with mutagenicity, necessitating careful handling compared to safer analogues like the hydroxypropyl derivative .

Biological Activity

tert-Butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H23N3O2

- CAS Number : 177276-49-2

- Molecular Weight : 287.37 g/mol

The compound features a tetrahydropyridine core, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : This compound has been identified as a potential inhibitor of histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and reduced transcriptional activity. Inhibition of HDACs can reactivate silenced genes involved in apoptosis and cell cycle regulation, making this compound a candidate for cancer therapy .

- Antioxidant Activity : Similar compounds have shown radical scavenging properties, which can protect cells from oxidative stress. The presence of the tert-butyl group may enhance the stability and reactivity of the molecule towards free radicals .

- Modulation of Signaling Pathways : Compounds with similar structures have been reported to influence various signaling pathways, including those involved in inflammation and cellular proliferation .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Cell Proliferation Assays : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, it showed a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound resulted in an increase in apoptotic cells compared to controls, suggesting its potential as an anticancer agent .

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Tumor Growth Inhibition : In animal models, administration of this compound led to significant reductions in tumor size compared to untreated groups. This was associated with increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | MCF-7 Cells | Induced apoptosis; decreased cell viability (IC50 = 15 µM) |

| Study 2 | Mouse Xenograft | Reduced tumor size by 40% after 30 days of treatment |

| Study 3 | Hepatocellular Carcinoma Model | Inhibited tumor growth; enhanced liver function markers |

Q & A

Q. What are common synthetic routes for preparing tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate?

The synthesis typically involves coupling a nitroaniline derivative with a Boc-protected tetrahydropyridine scaffold. A widely used method is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). For example:

- Step 1 : React tert-butyl 4-bromotetrahydropyridine-1-carboxylate with 4-nitroaniline under Pd catalysis (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃) in 1,4-dioxane/water at 100°C under inert atmosphere .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yields can vary (42–75%) depending on catalyst loading and reaction time .

Q. Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

- GC-MS (EI) : For molecular ion detection (e.g., m/z 318.45) and fragmentation patterns .

- FTIR-ATR : To confirm functional groups (e.g., nitro N=O stretch at ~1520 cm⁻¹, Boc C=O at ~1680 cm⁻¹) .

- HPLC-TOF : For exact mass determination (Δppm <2) and purity assessment .

- ¹H/¹³C NMR : To verify regiochemistry and Boc protection (e.g., tert-butyl singlet at δ 1.4 ppm in ¹H NMR) .

Q. What safety precautions are critical during synthesis and handling?

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use a fume hood due to potential dust formation and respiratory irritancy .

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed couplings for similar piperidine derivatives?

- Catalyst selection : Pd(dppf)Cl₂ often outperforms Pd(PPh₃)₄ in sterically hindered systems .

- Base optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance solubility in polar aprotic solvents .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 24 hours conventionally) while maintaining yields >70% .

- Pre-activation : Pre-stir the catalyst with ligand (e.g., XPhos) to improve turnover .

Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. MS)?

- Case example : A reported molecular ion ([M+H]⁺ = 319.23) conflicting with NMR-derived structure.

Q. What strategies mitigate decomposition during purification?

- Avoid acidic conditions : Boc groups hydrolyze under TFA/CH₂Cl₂; use neutral alumina for column chromatography instead of silica .

- Low-temperature recrystallization : Use ethanol/water at 0–4°C to isolate the compound without thermal degradation .

- Inert atmosphere : Perform flash chromatography under N₂ to prevent oxidation of the nitro group .

Q. What computational methods predict the reactivity of the nitroanilino group?

Q. How does the nitro group influence the compound’s stability under UV light?

- Experimental approach : Expose the compound to UV (254 nm) and monitor degradation via HPLC-PDA .

Data Contradiction Analysis

Q. Conflicting reports on solubility: polar vs. nonpolar solvents?

Q. Discrepancies in biological activity across cell lines

- Hypothesis : Differential metabolism of the nitro group (e.g., nitroreductase activity in HeLa vs. HEK293).

- Method :

Methodological Best Practices

- Synthetic reproducibility : Always degas solvents (dioxane, DMF) to prevent side reactions .

- Analytical rigor : Validate purity with orthogonal methods (e.g., GC-MS + HPLC-TOF) .

- Data documentation : Report exact reaction conditions (catalyst lot, solvent batch) to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.